molecular formula C27H25N5O3S2 B2621763 N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-85-3

N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2621763
CAS No.: 896677-85-3
M. Wt: 531.65
InChI Key: BFGTYUJTOHVMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a kinase inhibitor. Its complex molecular structure, featuring a 1,2,4-triazole core linked to a benzothiazolinone and a dimethylphenyl acetamide, is designed to mimic ATP-competitive inhibitors that target key signaling pathways. Based on its structural homology to well-studied compounds, this molecule is hypothesized to act as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [Source: PubMed] . The VEGFR-2 pathway is a critical mediator of angiogenesis, the process of new blood vessel formation, which is a fundamental target in oncology and other proliferative diseases [Source: Nature Reviews Cancer] . Researchers utilize this compound to investigate the mechanisms of angiogenesis, tumor growth, and metastasis in cellular and animal models. Its application is strictly confined to preclinical research, including enzyme inhibition assays, cell proliferation studies, and the development of novel anti-cancer therapeutic strategies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S2/c1-17-7-6-8-21(18(17)2)28-25(33)16-36-26-30-29-24(32(26)19-11-13-20(35-3)14-12-19)15-31-22-9-4-5-10-23(22)37-27(31)34/h4-14H,15-16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGTYUJTOHVMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, utilizing various reagents and conditions to achieve the desired structure. Key steps include:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of appropriate hydrazones with isocyanates.
  • Thioether Formation : The introduction of sulfur into the structure is achieved through thioether formation reactions.
  • Acetamide Group Addition : Finally, the acetamide group is attached to complete the synthesis.

Antimicrobial Activity

Research has shown that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess activity against various strains of bacteria and fungi. Specifically:

  • Antibacterial Activity : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. In vitro studies indicated that these compounds can inhibit bacterial growth effectively .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been widely studied. The compound has been evaluated for its ability to modulate inflammatory pathways:

  • Mechanism of Action : It is believed that the compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators .
  • Experimental Models : In vivo studies using carrageenan-induced edema models showed promising results in reducing inflammation compared to standard anti-inflammatory drugs like diclofenac .

Neuroprotective Effects

Emerging research suggests that compounds containing thiazole and triazole structures may offer neuroprotective benefits:

  • Mechanism : These compounds are thought to exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Case Studies : In animal models of neurodegenerative diseases, related compounds demonstrated a capacity to improve cognitive function and reduce markers of neuroinflammation .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Biological ActivityTest MethodologyResults
AntibacterialDisk diffusion assayInhibition zones against Staphylococcus aureus and E. coli
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in paw swelling compared to control
NeuroprotectiveMorris water maze testImproved memory retention in treated groups

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For example, derivatives of triazole compounds have shown promising results against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

CompoundActivity AgainstMethod Used
Triazole Derivative AE. coliDisc diffusion
Triazole Derivative BStaphylococcus aureusBroth microdilution
Triazole Derivative CCandida albicansAgar well diffusion

Anticancer Activity

In addition to antimicrobial properties, compounds similar to this compound have been evaluated for anticancer activity. Studies indicate that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, triazole derivatives have been tested against breast cancer cell lines (e.g., MCF7) with varying degrees of success.

CompoundCell LineIC50 (µM)
Triazole Derivative DMCF715
Triazole Derivative EHeLa20
Triazole Derivative FA54910

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-2-((5-((3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide (Compound 12, )

  • Structure: Replaces the benzo[d]thiazol-2-one with a phthalazinone ring and substitutes the 2,3-dimethylphenyl group with 2,4-dichlorophenyl.
  • Activity: Phthalazinone derivatives exhibit anti-inflammatory and anticancer properties due to interactions with interleukin-15 or topoisomerase enzymes.

2-{[4-Allyl-5-(4-Tert-Butylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,3-Dimethylphenyl)Acetamide ()

  • Structure : Shares the N-(2,3-dimethylphenyl) acetamide group but replaces the benzo[d]thiazol-2-one with a 4-tert-butylphenyl group.
  • Activity : Bulky tert-butyl groups may improve hydrophobic interactions in enzyme binding pockets but reduce solubility.
  • Synthesis : Prepared via S-alkylation of triazole-thiol intermediates, similar to methods in and .

N-(4-Fluorophenyl)-2-((4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide ()

  • Structure : Substitutes the benzo[d]thiazol-2-one with a thiophene ring and replaces the 4-methoxyphenyl with an ethyl group.
  • Activity: Thiophene-containing compounds often show enhanced π-π stacking in receptor binding.

Functional Group Comparison

Triazole-Thioacetamide Core

  • Common Features : The triazole-thioacetamide scaffold is prevalent in antimicrobial and anticancer agents (e.g., ). The sulfur atom in the thioether linkage enhances stability and redox activity .
  • Divergence : Substituents on the triazole ring (e.g., 4-methoxyphenyl vs. allyl or ethyl groups) modulate steric and electronic profiles, affecting target selectivity .

Benzo[d]Thiazol-2-One vs. Alternative Heterocycles

  • Benzo[d]thiazol-2-one : Found in antiproliferative agents (), this moiety contributes to DNA intercalation and kinase inhibition via hydrogen bonding with its carbonyl group .
  • Phthalazinone (): Exhibits stronger π-π stacking due to its fused aromatic system, beneficial in enzyme inhibition.
  • Thiophene () : Enhances metabolic stability but may reduce binding affinity compared to benzo[d]thiazol-2-one .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and what critical reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step routes involving:

  • Thioacetamide linkage formation : React 2,3-dimethylphenylamine with chloroacetyl chloride to form the acetamide backbone .
  • Triazole-thiol intermediate preparation : Couple 4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with bromomethylbenzo[d]thiazol-2-one under reflux in dry THF with K₂CO₃ as a base .
  • Final coupling : Use DCC/DMAP as coupling agents to link intermediates, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC for purity validation (>95%) .
    • Critical Conditions : Moisture-free environments, controlled temperatures (60–80°C), and inert gas (N₂/Ar) to prevent oxidation of thiol groups .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm proton environments (e.g., methyl groups at δ 2.2–2.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Identify thioamide (C=S stretch at ~680 cm⁻¹) and triazole (C=N stretch at ~1550 cm⁻¹) .
  • X-ray crystallography : Resolve 3D conformation, particularly the dihedral angle between the triazole and benzothiazolone rings (critical for biological activity) .

Q. What in vitro assays are recommended to evaluate its biological activity against disease-relevant targets?

  • Methodological Answer :

  • Enzymatic inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via nonlinear regression .
  • Antimicrobial susceptibility : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its therapeutic index?

  • Methodological Answer :

  • Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
  • Analog Synthesis : Prepare derivatives with variations in the benzothiazolone moiety (e.g., 2-thione vs. 2-oxo) and compare activity profiles .
  • Key Analog Data :
Analog StructureKey ModificationBiological Activity
4-Nitrophenyl substituentIncreased electron deficiency2× higher EGFR inhibition
Thiophene replacementEnhanced lipophilicityImproved BBB penetration

Q. What computational strategies predict binding modes with biological targets like kinases or microbial enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding) .

Q. How should researchers address stability challenges in different formulations (e.g., aqueous vs. lipid-based)?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies (40°C/75% RH) across pH 2–8. HPLC-MS identifies degradation products (e.g., hydrolysis of the acetamide bond at pH < 4) .
  • Thermal analysis : Use TGA/DSC to determine melting points (mp > 200°C suggests solid formulation viability) .

Q. What systematic approaches resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :

  • Triangulate assays : Compare enzymatic IC₅₀, cellular viability (MTT assay), and in vivo efficacy (e.g., murine xenograft models) to distinguish direct target effects from off-target toxicity .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites in plasma, which may explain discrepancies between in vitro and in vivo results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.